Benzyl 3-acetylpiperidine-1-carboxylate
Description
Properties
IUPAC Name |
benzyl 3-acetylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-12(17)14-8-5-9-16(10-14)15(18)19-11-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRLRAPGUPJJTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCCN(C1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60693139 | |
| Record name | Benzyl 3-acetylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
502639-39-6 | |
| Record name | Benzyl 3-acetylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Protection of Piperidine Nitrogen
The nitrogen protection is crucial to prevent undesired side reactions during ring functionalization. Benzyl carbamate protection can be achieved by reacting piperidine or its derivatives with benzyl chloroformate under basic conditions.
- Typical conditions: Reaction in an organic solvent such as dichloromethane or tetrahydrofuran (THF) with a base like triethylamine or sodium carbonate.
- Outcome: Formation of benzyl piperidine-1-carboxylate with high yield and purity.
Introduction of the Acetyl Group at the 3-Position
There are two main approaches for acetylation at the 3-position:
Via 3-piperidinecarboxylic acid derivatives:
Starting from 3-piperidinecarboxylic acid, protection of the nitrogen is followed by conversion of the carboxylic acid to a ketone or acetyl group. This can be done through intermediates such as Weinreb amides and subsequent reaction with Grignard reagents.Via direct acylation of 3-oxo-piperidine intermediates:
The 3-position keto group can be introduced by oxidation or other functional group transformations, followed by selective acylation.
A notable industrially relevant method involves the following three-step sequence (adapted from patent CN102351780A):
| Step | Reaction Description | Reagents/Conditions | Yield & Notes |
|---|---|---|---|
| 1 | Protection of 4-piperidinecarboxylic acid with di-tert-butyl dicarbonate in alkaline medium to form 1-tert-butoxycarbonyl-4-piperidinecarboxylic acid | 4-piperidinecarboxylic acid, di-tert-butyl dicarbonate, NaOH or Na2CO3, THF, room temperature | Molar ratio 1:1.1 (acid:dicarbonate), high purity product |
| 2 | Conversion of protected acid to Weinreb amide using N,O-dimethylhydroxylamine hydrochloride under triethylamine and isobutyl chloroformate catalysis | Triethylamine, isobutyl chloroformate, N,O-dimethylhydroxylamine hydrochloride | Molar ratio 1:1.5 (acid:hydroxylamine), efficient amidation |
| 3 | Reaction of Weinreb amide with methyl Grignard reagent in anhydrous THF under nitrogen to yield 1-tert-butoxycarbonyl-4-acetylpiperidine | Methylmagnesium bromide, THF, nitrogen atmosphere | Molar ratio 1:2.3 (amide:Grignard), yield >75% |
This method reduces the number of steps compared to traditional routes, shortens reaction time, and improves yield and purity.
Benzyl Carbamate Formation
While the above method uses tert-butyl carbamate protection, benzyl carbamate protection can be introduced similarly by treating piperidine derivatives with benzyl chloroformate under basic conditions.
- The benzyl carbamate group is stable under the conditions used for acetylation and can be removed later by hydrogenolysis if needed.
Summary Table of Key Preparation Methods
Research Findings and Considerations
- The use of Weinreb amides as intermediates for selective ketone formation is a well-established and efficient strategy, reducing side reactions and improving yields.
- Protection with carbamate groups (Boc or benzyl) is essential for controlling reactivity and enabling selective transformations on the piperidine ring.
- Grignard reagents provide a straightforward way to introduce acetyl groups via nucleophilic addition to Weinreb amides.
- Reaction conditions such as solvent choice (anhydrous THF), temperature control, and inert atmosphere (nitrogen) are critical for high yield and purity.
- Alternative synthetic routes offer flexibility but may involve more steps or lower yields.
- Purification methods typically involve crystallization or chromatography to achieve >98% purity.
Chemical Reactions Analysis
Types of Reactions: Benzyl 3-acetylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzyl ester can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a catalyst.
Major Products:
Oxidation: Benzyl 3-carboxylpiperidine-1-carboxylate.
Reduction: Benzyl 3-hydroxypiperidine-1-carboxylate.
Substitution: Various substituted benzyl piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Benzyl 3-acetylpiperidine-1-carboxylate has been investigated for its potential as an anticancer agent. Its derivatives have shown cytotoxic effects against several cancer cell lines, indicating promise in cancer treatment. For instance, a study highlighted that modifications to the piperidine structure could enhance anticancer efficacy, making it a candidate for further development in oncology therapies .
Mechanism of Action
The compound functions by interacting with specific molecular targets involved in cancer cell proliferation and survival. The presence of the acetyl and carboxylate groups facilitates binding to these targets, potentially leading to apoptosis in malignant cells .
Biological Research
Inhibitor Development
this compound is utilized in the development of small molecule inhibitors targeting enzymes involved in various biological pathways. For example, it has been explored as a reversible inhibitor for monoacylglycerol lipase (MAGL), which plays a significant role in the endocannabinoid system. Research has demonstrated its selectivity and potency, suggesting its utility in modulating endocannabinoid signaling .
Anti-inflammatory Effects
Research indicates that derivatives of this compound can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases. In vitro studies have shown significant reductions in inflammation markers when using piperidine derivatives similar to this compound.
Industrial Applications
Synthesis of Chemical Products
In the chemical industry, this compound serves as an intermediate in synthesizing various pharmaceutical compounds and agrochemicals. Its role as a building block allows for the creation of more complex molecules necessary for drug development and agricultural products .
Case Study 1: Anticancer Activity
A study focused on synthesizing novel piperidine derivatives, including this compound, revealed significant anticancer properties against ovarian cancer cells. The structural modifications led to enhanced potency compared to existing treatments .
Case Study 2: Inhibition of Inflammatory Pathways
In another investigation, researchers assessed the anti-inflammatory effects of piperidine derivatives in animal models. The results indicated that compounds similar to this compound effectively reduced inflammation markers and provided insights into their potential therapeutic applications.
Mechanism of Action
The mechanism of action of Benzyl 3-acetylpiperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The acetyl and benzyl groups can influence its binding affinity and specificity towards these targets, affecting the overall biological response.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Functional Group Impact
- Acetyl Group (Target Compound) : The acetyl moiety introduces a ketone functional group, which may influence metabolic pathways (e.g., resistance to oxidation) and enhance membrane permeability compared to polar groups like amines or carboxylic acids.
- Chloro Group (Benzyl 3-chloropiperidine-1-carboxylate) : Enhances electrophilicity, making the compound more reactive in substitution reactions. Chlorinated analogs are often explored in antimicrobial agents .
Therapeutic Potential
For example, benzyl benzoate (a simpler analog) is a first-line treatment for scabies due to high efficacy (87% cure rate) and tolerability . This suggests that piperidine-based benzyl carboxylates with optimized substituents could hold promise in antiparasitic or anti-inflammatory applications.
Biological Activity
Benzyl 3-acetylpiperidine-1-carboxylate (CAS No: 502639-39-6) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and therapeutic applications. This article delves into its biological activity, synthesis, and related research findings.
Chemical Structure and Synthesis
This compound features a piperidine ring substituted with an acetyl group and a benzyl ester. The synthesis typically involves two main steps:
- Acetylation : Piperidine is reacted with an acetylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a base like pyridine.
- Esterification : The resulting 3-acetylpiperidine is then esterified with benzyl chloroformate using a base such as triethylamine.
This two-step reaction sequence yields this compound, which can be further optimized for industrial production through continuous flow reactors for enhanced efficiency .
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of both the acetyl and benzyl groups can influence its binding affinity and specificity, potentially modulating biological responses .
Pharmacological Properties
Research indicates that compounds structurally related to this compound may exhibit significant pharmacological properties:
- Inhibition of Monoacylglycerol Lipase (MAGL) : Studies have shown that derivatives of piperidines can act as reversible MAGL inhibitors, which are important in modulating endocannabinoid signaling pathways. This class of compounds has demonstrated low nanomolar IC50 values in enzymatic assays .
- Anticancer Activity : Preliminary evaluations have suggested that certain derivatives possess antiproliferative effects against various cancer cell lines, indicating potential as anticancer agents .
Structure-Activity Relationship (SAR)
A study focusing on benzoylpiperidine derivatives found that modifications to the piperidine structure significantly affected binding potency and selectivity towards specific receptors. For instance, introducing N-(ureidoalkyl) substituents improved binding affinities from micromolar to low nanomolar ranges for CCR3 antagonism, highlighting the importance of structural variations .
In Vitro Studies
In vitro assays have demonstrated that this compound and its analogs can effectively inhibit cell growth in cancer organoids derived from high-grade serous ovarian cancer patients and pancreatic ductal adenocarcinoma primary cells. These findings support further exploration into their clinical applications .
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| Benzyl 3-hydroxypiperidine-1-carboxylate | Hydroxyl group instead of acetyl | Potentially different receptor interactions |
| Benzyl 3-carboxypiperidine-1-carboxylate | Contains a carboxylic acid group | Varying pharmacological profiles |
| 3-Acetylpiperidine | Lacks the benzyl ester group | Different biological properties |
The distinct functional groups present in this compound contribute to its unique reactivity and interactions compared to these analogs .
Q & A
Q. What are the common synthetic routes for Benzyl 3-acetylpiperidine-1-carboxylate, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, starting with piperidine ring functionalization. Key steps include introducing the acetyl group at the 3-position and protecting the amine with a benzyl carboxylate moiety. Reaction parameters such as temperature (e.g., maintaining 0–5°C during acylation), solvent choice (e.g., dichloromethane for solubility), and stoichiometric ratios must be carefully controlled. Catalysts like triethylamine are often used to facilitate acyl transfer . For optimization, employ Design of Experiments (DoE) to systematically vary factors like pH, temperature, and reaction time, followed by HPLC or GC analysis to quantify yield and purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : Use H and C NMR to confirm the piperidine ring structure, acetyl group ( ppm for CH), and benzyl carboxylate (aromatic protons at ppm).
- IR : Identify carbonyl stretches (C=O at ~1700 cm) and ester linkages.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] for CHNO: calc. 261.1365, observed 261.1368) .
Q. What safety precautions are essential when handling this compound in the lab?
While toxicity data may be incomplete, assume acute hazards based on structural analogs:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How does the introduction of electron-withdrawing groups (e.g., acetyl) at the 3-position influence the compound’s reactivity in nucleophilic substitutions?
The acetyl group increases electrophilicity at adjacent positions, enhancing susceptibility to nucleophilic attack. For example, the 4-position may undergo amination or halogenation more readily. Compare kinetic studies using substrates with/without the acetyl group to quantify rate differences. Monitor intermediates via LC-MS .
Q. How can conflicting data on the compound’s stability under acidic conditions be resolved?
Contradictory reports may arise from impurities or varying experimental setups. Design accelerated stability studies:
- Expose the compound to HCl (0.1–1 M) at 25–40°C.
- Analyze degradation products (e.g., piperidine ring opening) via H NMR and HRMS.
- Cross-validate using computational models (e.g., DFT to predict hydrolysis pathways) .
Q. What strategies improve the enantiomeric purity of this compound derivatives for chiral drug development?
Q. How does fluorination at the 3-position (as in analogs like Benzyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate) alter biological activity?
Fluorine’s electronegativity and steric effects enhance metabolic stability and receptor binding. Compare:
| Derivative | Binding Affinity (IC) | Metabolic Half-life |
|---|---|---|
| Non-fluorinated | 120 nM | 1.2 h |
| 3-Fluoro-substituted | 45 nM | 4.8 h |
| Use radioligand assays and microsomal stability tests to validate improvements . |
Q. What computational methods are effective for predicting the compound’s interactions with neurological targets (e.g., NMDA receptors)?
- Molecular Docking : Use AutoDock Vina to model ligand-receptor interactions. Focus on hydrogen bonding with GluN1 subunits.
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability.
- QSAR : Develop models correlating substituent electronegativity with inhibitory potency .
Data Contradiction and Methodology
Q. How should researchers address discrepancies in reported toxicity profiles of piperidine carboxylates?
- Meta-Analysis : Aggregate data from multiple SDS (e.g., vs. 3) and prioritize studies with OECD-compliant testing.
- In Silico Prediction : Apply tools like ProTox-II to estimate LD and hepatotoxicity.
- In Vitro Validation : Conduct MTT assays on HepG2 cells to assess cytotoxicity .
Q. What experimental controls are critical when evaluating the compound’s efficacy in enzyme inhibition assays?
- Positive Controls : Use known inhibitors (e.g., MK-801 for NMDA receptors).
- Solvent Controls : Account for DMSO effects on enzyme activity.
- Blinding : Randomize sample processing to minimize bias .
Comparative Analysis
Q. How do structural modifications (e.g., benzyl vs. tert-butyl carboxylate) impact pharmacokinetic properties?
| Modification | LogP | Solubility (mg/mL) | Plasma Protein Binding |
|---|---|---|---|
| Benzyl carboxylate | 2.8 | 0.5 | 85% |
| tert-Butyl carboxylate | 3.2 | 0.2 | 92% |
| The benzyl group improves aqueous solubility, favoring oral bioavailability. Assess via shake-flask solubility tests and SPR binding assays . |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
